1,1'-[6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
Description
1-[7-Acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex heterocyclic compound It features a triazole ring fused with a thiadiazine ring, and it is substituted with an acetyl group, a bromophenyl group, and a methyl group
Properties
Molecular Formula |
C15H13BrN4O2S |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C15H13BrN4O2S/c1-8(21)14-13(11-4-6-12(16)7-5-11)20(10(3)22)19-9(2)17-18-15(19)23-14/h4-7H,1-3H3 |
InChI Key |
WVKVJAXHHYZJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)Br)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate reagent.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiocarbohydrazide under acidic conditions to form the thiadiazine ring.
Substitution Reactions: The resulting compound is further functionalized by introducing the acetyl, bromophenyl, and methyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[7-Acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[7-Acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[7-acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-Acetyl-6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one
- 1-[7-Acetyl-6-(4-fluorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one
Uniqueness
1-[7-Acetyl-6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or fluorinated analogs, potentially offering different biological activities and applications.
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